2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methanesulfonamide Group: This step involves the reaction of methanesulfonyl chloride with an amine to form the methanesulfonamide group.
Introduction of the 4-Chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride to introduce the 4-chlorophenyl group.
Formation of the Acetamide Group: This step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Introduction of the 2-(Methylsulfanyl)phenyl Group: This step involves the reaction of the intermediate with 2-(methylsulfanyl)phenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 2-(methylsulfanyl)phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted amines, substituted thiols.
Scientific Research Applications
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-Chloro-N-(3-chlorophenyl)acetamide
Uniqueness
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-24-16-6-4-3-5-15(16)19-17(21)12-20(25(2,22)23)11-13-7-9-14(18)10-8-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFRBDYYNVYSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.